Carbamic acid, N-[(propylamino)sulfonyl]-, phenylmethyl ester
Description
Structurally, it combines a carbamic acid backbone with a sulfonyl bridge to a propylamine substituent, esterified to a phenylmethyl group. The sulfonamide group is critical for binding to active sites, as seen in antiviral and antidiabetic agents, while the benzyl ester may influence metabolic stability and solubility .
Properties
IUPAC Name |
benzyl N-(propylsulfamoyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-2-8-12-18(15,16)13-11(14)17-9-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKHUVQEIMGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carbamic acid, N-[(propylamino)sulfonyl]-, phenylmethyl ester is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide an authoritative overview.
Chemical Structure and Properties
The compound features a carbamic acid moiety linked to a propylamino sulfonyl group and a phenylmethyl ester. This structure is significant as it may influence the compound's interaction with biological targets, particularly in enzyme inhibition and receptor binding.
Research indicates that compounds similar to carbamic acid derivatives can act as enzyme inhibitors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes, including pH regulation and fluid secretion. The presence of the carbamate functionality may enhance binding affinity by facilitating hydrogen bonding with active site residues of target enzymes .
Antiviral Activity
Carbamic acid derivatives have been studied for their antiviral properties, particularly against HIV protease. Structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring significantly affect inhibitory potency. For instance, certain substitutions on the phenyl ring can enhance binding affinity to HIV protease, with reported Ki values in the low nanomolar range for optimized compounds .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on its ability to inhibit carbonic anhydrase. In vitro assays demonstrated that derivatives with sulfonamide groups exhibited competitive inhibition against this enzyme, suggesting a mechanism where the compound mimics the natural substrate .
Case Studies and Experimental Findings
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HIV Protease Inhibition :
- A series of carbamic acid derivatives were synthesized and tested for their ability to inhibit HIV-1 protease. The most potent derivatives showed Ki values as low as 0.8 pM, indicating high efficacy against both wild-type and drug-resistant strains .
- Table 1: Inhibitory Potency of Selected Compounds
Compound ID Ki (pM) Target Compound 4 0.8 HIV-1 Protease Compound 5 6 HIV-1 Protease
-
Carbonic Anhydrase Inhibition :
- Studies demonstrated that carbamate derivatives could effectively inhibit carbonic anhydrase with varying degrees of potency depending on structural modifications.
- Table 2: Inhibition Data for Carbonic Anhydrase
Compound ID IC50 (μM) Type of Inhibition Compound A 0.5 Competitive Compound B 2.0 Non-competitive
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related carbamates and sulfonamides, focusing on substituents, molecular properties, and reported activities.
Table 1: Structural and Functional Comparison
Key Findings:
Sulfonamide Role in Bioactivity: The sulfonamide group in amprenavir and chlorpropamide analogs is essential for binding to enzymatic targets (e.g., HIV protease, aldehyde dehydrogenase). Substitution patterns (e.g., 4-aminophenyl in amprenavir vs. propylamino in the target compound) influence potency and selectivity .
Ester Group Impact :
- The phenylmethyl ester in the target compound likely increases lipophilicity compared to tetrahydrofuran esters (e.g., amprenavir) or tert-butyl esters (e.g., NPI-1 in ). This could affect membrane permeability and metabolic stability .
Structural Stability: Quaternary ammonium salts (e.g., in ) and disubstituted carbamates exhibit enhanced stability and activity compared to monoalkyl analogs. The target compound’s tertiary amine may require protonation for optimal binding .
Preparation Methods
Synthesis of N-(Propylamino)Sulfonamide Intermediate
The sulfonamide moiety is introduced via reaction of propylamine with sulfamoyl chloride or aryl sulfonyl chlorides. For example, WO2016207907A1 details sulfonylation using [(4-aminophenyl)sulfonyl] derivatives under alkaline conditions. Adapting this approach:
Carbamate Coupling via Benzyl Chloroformate
The sulfonamide intermediate is reacted with benzyl chloroformate (Cbz-Cl) to install the phenylmethyl ester group. ChemicalBook reports analogous carbamate synthesis using Cbz-Cl under anhydrous conditions:
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N-(Propylamino)sulfonamide (1.0 eq) is suspended in tetrahydrofuran (THF).
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Cbz-Cl (1.2 eq) and DMAP (0.1 eq) are added at 0°C, followed by warming to 25°C for 12 hours.
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Purification via silica gel chromatography affords the target compound (Yield: 75–80%; Purity: >95% by HPLC).
One-Pot Reductive Amination and Sulfonylation
Palladium-Catalyzed Carbonylation
CN1785967A describes palladium-catalyzed carbonylation for carbamate synthesis. Adapting this method:
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Propylamine (1.0 eq) and sulfonyl chloride (1.05 eq) are combined in DMF.
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Pd(PPh₃)₂Cl₂ (0.5 mol%) and CO gas (10 bar) are introduced at 80°C for 8 hours.
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Benzyl alcohol (1.5 eq) is added, and the mixture is heated to 100°C for 4 hours.
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Isolation via aqueous workup yields the product (Yield: 70–75%; Turnover Number: 150).
Urea-Mediated Carbamate Synthesis
Catalyst-Driven Coupling
ChemicalBook discloses urea-based carbamate formation using NiO-Bi₂O₃ catalysts:
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N-(Propylamino)sulfonamide (1.0 eq), benzyl alcohol (3.0 eq), and urea (1.5 eq) are mixed in toluene.
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NiO-Bi₂O₃ (5 wt%) is added, and the reaction is heated to 110°C for 10 hours.
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Filtration and recrystallization from ethyl acetate yield the product (Yield: 90–95%; Catalyst Reusability: 5 cycles).
Solid-Phase Synthesis Using Activated Carbonates
p-Nitrophenyl Carbonate Activation
Per Organic Carbamates in Drug Design , p-nitrophenyl chloroformate (PNPCOCl) enables efficient carbamate coupling:
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PNPCOCl (1.2 eq) is reacted with benzyl alcohol in acetonitrile to form the activated carbonate.
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N-(Propylamino)sulfonamide (1.0 eq) and DMAP (0.2 eq) are added, stirred at 25°C for 6 hours.
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Precipitation in ice-water affords the product (Yield: 85–88%; Purity: 98%).
Enzymatic Carbamoylation
Lipase-Catalyzed Reaction
Though not directly cited in the provided sources, enzymatic methods are noted in broader literature. For example:
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Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between N-(propylamino)sulfonamide and benzyl oxycarbonyl imidazole .
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Conditions: 40°C, 24 hours in tert-amyl alcohol.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Sulfonylation + Cbz-Cl | 75–80 | >95 | High | Moderate |
| Palladium Carbonylation | 70–75 | 90 | Medium | High |
| Urea/NiO-Bi₂O₃ | 90–95 | 98 | High | Low |
| PNPCOCl Activation | 85–88 | 98 | Medium | Moderate |
| Enzymatic | 60–65 | >99 | Low | High |
Critical Considerations
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Purification : Column chromatography (Method 1) ensures high purity but is labor-intensive. Crystallization (Method 3) offers a scalable alternative.
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Catalyst Selection : NiO-Bi₂O₃ shows superior recyclability compared to Pd catalysts.
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Side Reactions : Over-sulfonylation is mitigated by stoichiometric control of sulfamoyl chloride .
Q & A
What experimental conditions optimize the stereoselective synthesis of Carbamic acid, N-[(propylamino)sulfonyl]-, phenylmethyl ester to achieve >99% chiral purity?
Methodological Answer:
Stereoselective synthesis can be achieved using asymmetric reduction protocols. For structurally related carbamic esters, sodium borohydride in a solvent mixture of alcohol (e.g., ethanol) and halogenated solvents (e.g., dichloromethane) at low temperatures (-15°C to 0°C) has yielded >78% yield and >99% chiral purity. Key parameters include strict temperature control, solvent polarity adjustments to stabilize transition states, and post-reaction purification via column chromatography . For advanced optimization, chiral catalysts (e.g., oxazaborolidines) or enzyme-mediated reductions could be explored.
How can RP-HPLC methods be validated for quantifying this compound in biological matrices?
Methodological Answer:
Reverse-phase HPLC validation should follow ICH guidelines, including parameters like linearity (tested over 80–120% of expected concentration), precision (RSD <2%), and accuracy (recovery ≥95%). A C18 column with mobile phases such as acetonitrile:water (70:30 v/v) and UV detection at 210–260 nm (based on phenyl absorption) is recommended. For complex matrices, solid-phase extraction (SPE) using C18 cartridges improves recovery. Internal standards (e.g., deuterated analogs) enhance reproducibility .
What advanced strategies resolve contradictions in enzymatic inhibition data across studies targeting aldehyde dehydrogenase (ALDH) isoforms?
Methodological Answer:
Contradictions may arise from isoform specificity (e.g., ALDH1A1 vs. ALDH3A1) or assay conditions. To address this:
- Use isoform-specific recombinant enzymes and confirm purity via SDS-PAGE.
- Standardize assay parameters (pH, cofactor concentrations, temperature).
- Employ orthogonal assays (e.g., fluorogenic substrates vs. NADH quantitation).
For the target compound, competitive inhibition kinetics (Ki determination via Lineweaver-Burk plots) and molecular docking (to compare binding modes across isoforms) can clarify discrepancies .
How does stereochemistry influence the compound’s binding affinity to HIV protease?
Methodological Answer:
The (1S,2R) configuration in related carbamic esters enhances binding to protease active sites by aligning sulfonyl and carbamate groups with catalytic aspartic acid residues. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations (100 ns trajectories) can validate stereochemical effects. Experimentally, synthesize enantiomers and compare IC50 values using fluorescence-based protease assays. A >10-fold difference in activity between enantiomers typically indicates stereospecific binding .
Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR: 1H/13C NMR confirms substituent positions (e.g., phenylmethyl protons at δ 4.5–5.0 ppm; sulfonyl groups via 13C ~110–120 ppm).
- FT-IR: Carbamate C=O stretch at ~1700 cm⁻¹ and sulfonamide S=O at ~1350/1150 cm⁻¹.
- HRMS: Exact mass determination (e.g., [M+H]+ for C12H17N2O4S: 297.0855) ensures purity.
Cross-reference with NIST spectral databases for validation .
How can solubility and stability under physiological conditions be systematically evaluated?
Methodological Answer:
- Solubility: Use shake-flask method in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Quantify via UV spectrophotometry.
- Stability: Incubate at 37°C in human plasma (0–24 hrs) and analyze degradation via LC-MS. Hydrolysis of the carbamate ester (t1/2 <2 hrs in plasma) is a common instability factor; consider prodrug strategies if rapid degradation occurs .
What computational approaches predict the compound’s structure-activity relationships (SAR) for analog design?
Methodological Answer:
- QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent variations (e.g., propylamino vs. isopropyl) with activity.
- Free Energy Perturbation (FEP): Simulate substituent modifications to calculate ΔΔG binding.
- Synthetic Feasibility: Prioritize analogs with synthetic routes involving SN2 reactions (e.g., sulfonamide formation) or Mitsunobu conditions for stereochemical control .
How to address low yields in sulfonamide coupling reactions during synthesis?
Methodological Answer:
Low yields often stem from poor nucleophilicity of the amine. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
